6-(Trifluoromethyl)pyridine-3-sulfonyl chloride CAS number
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride CAS number
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride, identified by CAS Number 959996-58-8, is a pivotal heterocyclic building block in modern medicinal and agrochemical research.[1][2][3] The strategic placement of a highly electronegative trifluoromethyl (CF3) group and a reactive sulfonyl chloride moiety on a pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive technical overview of its core attributes, synthesis, reactivity, and applications, with a focus on leveraging its structure for the development of next-generation pharmaceuticals and agrochemicals.
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
The incorporation of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design.[4][5] The trifluoromethyl (CF3) group, in particular, is valued for its ability to modulate a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4] When combined with a pyridine ring—a common pharmacophore—the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for fine-tuning the properties of lead compounds.[5][6][7] 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride serves as a key intermediate, enabling the direct introduction of this valuable TFMP sulfonyl group into a wide array of molecular architectures.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is essential for its effective use in synthesis. The compound is a solid at room temperature with a melting point between 40-45 °C.[1][2]
Table 1: Key Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 959996-58-8 | [1][2] |
| Molecular Formula | C6H3ClF3NO2S | [1][2] |
| Molecular Weight | 245.61 g/mol | [2] |
| Melting Point | 40-45 °C | [1][2] |
| Appearance | Solid | [2] |
| InChI Key | NSGLNIQAWVNZFB-UHFFFAOYSA-N | [2] |
| SMILES String | FC(F)(F)c1ccc(cn1)S(Cl)(=O)=O | [2] |
The structure features an electron-deficient pyridine ring, made more so by the powerful electron-withdrawing effects of both the C6-trifluoromethyl group and the C3-sulfonyl chloride group. This electronic nature is critical to its reactivity profile.
Caption: Structure of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride.
Synthesis and Manufacturing Considerations
The synthesis of pyridine-3-sulfonyl chlorides is a well-established area of chemistry. A common industrial method involves the diazotization of the corresponding aminopyridine followed by treatment with sulfur dioxide in the presence of a copper catalyst.[8] While specific manufacturing routes for 6-(trifluoromethyl)pyridine-3-sulfonyl chloride are often proprietary, the general approach likely involves the synthesis of 3-amino-6-(trifluoromethyl)pyridine as a key precursor.
Alternative modern methods, such as the electrochemical meta-C–H sulfonylation of pyridines, are emerging as powerful tools for accessing such compounds, offering high regioselectivity and functional group tolerance.[9] These advanced methods avoid the use of diazonium salts, which can be hazardous on a large scale.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 6-(trifluoromethyl)pyridine-3-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group towards a wide range of nucleophiles. This allows for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing linkages, which are prevalent in biologically active compounds.
Key Reactions:
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Sulfonamide Formation: The most common application is the reaction with primary or secondary amines to form stable sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to neutralize the HCl byproduct.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters. This is often performed under similar basic conditions.
The electron-withdrawing nature of the trifluoromethylpyridine core enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, making it highly reactive.
Applications in Drug Discovery and Agrochemicals
The 6-(trifluoromethyl)pyridine-3-sulfonyl moiety is a "privileged" scaffold in modern drug discovery. Its incorporation into a molecule can significantly enhance potency and improve pharmacokinetic profiles.
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Pharmaceuticals: This building block is used in the synthesis of N-sulfonamido polycyclic pyrazolyl compounds, which have been investigated for the treatment of cognitive disorders.[10] The broader class of TFMP derivatives includes approved drugs like the anti-HIV agent Tipranavir and the anti-cancer drug Enasidenib, highlighting the therapeutic potential of this scaffold.[6][7] The CF3 group often contributes to increased metabolic stability by blocking potential sites of oxidation.[4]
-
Agrochemicals: TFMP derivatives are widely used as potent insecticides, fungicides, and herbicides.[5][6] For example, Sulfoxaflor, an insecticide, is based on the 6-(trifluoromethyl)pyridine structure.[5] The unique properties of the TFMP core contribute to high efficacy and target specificity in pest control.[5]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a self-validating, step-by-step methodology for the synthesis of a sulfonamide derivative, a cornerstone reaction for this reagent.
Objective: To synthesize N-Alkyl/Aryl-6-(trifluoromethyl)pyridine-3-sulfonamide.
Materials:
-
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary/secondary amine (1.1 eq).
-
Solvent Addition: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C using an ice-water bath. Causality: Starting at a low temperature helps control the exothermicity of the reaction and minimizes potential side reactions.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the amine solution and stir for 5 minutes. Causality: The base acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the reaction to completion and prevents protonation of the starting amine.
-
Reagent Addition: In a separate flask, dissolve 6-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove any remaining acid), and then with brine (to reduce the amount of water in the organic layer). Causality: This washing sequence ensures the removal of impurities and byproducts, simplifying the final purification step.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
Caption: Experimental workflow for a typical sulfonamide synthesis.
Safety, Handling, and Storage
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a corrosive substance and requires careful handling.
-
Hazards: Causes severe skin burns and eye damage (H314).[2] It is classified under GHS05.[2]
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing dust or fumes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 8A for combustible corrosive hazardous materials.[2] Due to its reactivity with water (hydrolysis), it is critical to protect it from moisture.
Conclusion and Future Outlook
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, combined with the beneficial properties of the trifluoromethylpyridine scaffold, ensures its continued importance in the synthesis of complex molecules. As synthetic methodologies advance, particularly in areas like late-stage functionalization and flow chemistry, the utility of this versatile building block is poised to expand, facilitating the discovery of new therapeutics and crop protection agents with enhanced efficacy and safety profiles.
References
- 1. Sigma Aldrich 6-(trifluoromethyl)pyridine-3-sulfonyl chloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. 6-(三氟甲基)吡啶-3-磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 959996-58-8|6-(Trifluoromethyl)pyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 9. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rheniumshop.co.il [rheniumshop.co.il]

